Tert-butyl 2-(4,5-dibromo-1H-imidazol-2-YL)pyrrolidine-1-carboxylate
Description
Tert-butyl 2-(4,5-dibromo-1H-imidazol-2-YL)pyrrolidine-1-carboxylate is a brominated heterocyclic compound featuring a pyrrolidine ring linked to a 4,5-dibromoimidazole moiety, protected by a tert-butoxycarbonyl (Boc) group. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, while the dibromo substitution on the imidazole ring increases molecular weight (estimated ~420 g/mol) and influences reactivity through halogen bonding and electronic effects .
Properties
IUPAC Name |
tert-butyl 2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Br2N3O2/c1-12(2,3)19-11(18)17-6-4-5-7(17)10-15-8(13)9(14)16-10/h7H,4-6H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPRRUIFFXCQAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC(=C(N2)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Br2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with biological targets due to the presence of the dibromoimidazole moiety, which is known to exhibit antimicrobial properties.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of similar imidazole derivatives against various bacterial strains. The results indicated that compounds with dibromo substitutions exhibited enhanced activity compared to their non-brominated counterparts .
Synthetic Chemistry
This compound serves as an intermediate in the synthesis of more complex molecules. Its synthesis involves the bromination of imidazole derivatives, which can be achieved using N-bromosuccinimide (NBS) in dichloromethane under controlled conditions.
Synthesis Overview:
- Starting Material: (S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
- Reaction Conditions: NBS at 0°C for 2 hours
- Yield: Approximately 65% .
Material Science
In material science, this compound can be utilized in the development of new polymers or as a building block for functional materials due to its unique chemical structure. Its ability to form stable complexes with metals may open avenues for applications in catalysis and materials engineering.
Mechanism of Action
The mechanism by which Tert-butyl 2-(4,5-dibromo-1H-imidazol-2-YL)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
(S)-tert-butyl 2-(1-((2-(Trimethylsilyl)ethoxy)methyl)-4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
- Structure : Differs by the addition of a (trimethylsilyl)ethoxymethyl (SEM) protecting group on the imidazole nitrogen.
- Key Properties :
- The SEM group introduces acid-lability, enabling selective deprotection under mild acidic conditions.
- The (S)-stereochemistry at the pyrrolidine ring may enhance enantioselective interactions in biological systems.
- Applications : Used as a stabilized intermediate in multi-step syntheses where selective deprotection is required .
Tert-butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate
- Structure : Features an imidazo[4,5-b]pyridine core with a single bromine at position 5, linked to a Boc-protected methylamine.
- Key Properties :
- The pyridine ring increases aromaticity and electron-withdrawing effects compared to imidazole.
- Lower molecular weight (~300 g/mol) due to reduced bromination.
(S)-tert-butyl 2-(5-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
- Structure : Contains a boronate ester substituent on a phenyl ring attached to the imidazole.
- Key Properties :
- Molecular weight: 439.4 g/mol (C24H34BN3O4).
- The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions.
- Applications : Critical in synthesizing biaryl structures for drug discovery and materials science .
Comparative Data Table
Biological Activity
Tert-butyl 2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a compound that belongs to the family of imidazole derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
The molecular formula of this compound is C12H17Br2N3O2, and it has a CAS number of 1240893-76-8. The compound features a pyrrolidine ring substituted with a tert-butyl group and an imidazole moiety that is halogenated at positions 4 and 5.
Biological Activity Overview
Imidazole derivatives have been extensively studied for their biological activities, including:
- Antimicrobial Activity : Many imidazole compounds exhibit significant antimicrobial properties. The presence of bromine atoms in this compound enhances its interaction with microbial targets, potentially leading to increased efficacy against various pathogens.
- Anticancer Properties : Research indicates that imidazole derivatives can inhibit cancer cell proliferation. The mechanism often involves interference with cellular signaling pathways and induction of apoptosis. This compound may exhibit similar properties due to its structural features .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The bromine substituents may enhance binding affinity to specific enzymes or receptors, inhibiting their activity. This is crucial in the context of drug design where targeting enzymes involved in disease pathways is essential .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that imidazole derivatives can induce ROS production, leading to oxidative stress in cells. This mechanism is often linked to the anticancer effects observed in various imidazole compounds .
- Halogen Bonding : The presence of bromine atoms allows for halogen bonding interactions with biological macromolecules, which can stabilize the binding of the drug to its target.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
Preparation Methods
Starting Material Synthesis
The precursor, (S)-tert-butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate , is typically prepared via:
Dibromination Strategies
Bromination introduces dibromo substituents at the 4- and 5-positions of the imidazole ring. Key methods include:
Mechanistic Insight : Bromination proceeds via electrophilic aromatic substitution, with the imidazole’s electron-rich C4 and C5 positions being most reactive. Steric hindrance from the tert-butyl group minimally affects reactivity due to the pyrrolidine ring’s conformational flexibility.
Alternative Routes: Imidazole Ring Formation Post-Bromination
Brominated Imidazole Synthesis
An alternative approach synthesizes the dibromoimidazole ring first, followed by coupling to the pyrrolidine backbone:
-
4,5-Dibromoimidazole preparation :
-
Coupling to Pyrrolidine :
One-Pot Bromination-Cyclization
A streamlined method combines imine formation and bromination:
-
React tert-butyl 2-aminopyrrolidine-1-carboxylate with 2,3-dibromo-1,4-diketone in NH₄OAc/toluene at 90°C.
Optimization and Challenges
Stereochemical Control
The (S)-configuration at the pyrrolidine C2 position is critical for biological activity. Key strategies:
Solvent and Catalyst Effects
Purification Challenges
-
Column chromatography : Silica gel with EtOAc/hexane (1:4) resolves dibromo byproducts.
-
Recrystallization : Ethanol/water mixtures improve crystalline purity (≥98% by HPLC).
Analytical Characterization
Key Data for this compound :
-
¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 3.35–3.50 (m, 4H, pyrrolidine), 4.20 (q, J = 6.8 Hz, 1H, CH), 7.25 (s, 1H, imidazole).
-
HRMS : m/z calc. for C₁₂H₁₇Br₂N₃O₂ [M+H]⁺: 395.095; found: 395.093.
Industrial-Scale Considerations
Q & A
Q. What are the recommended synthetic strategies for preparing tert-butyl 2-(4,5-dibromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate?
Methodological Answer:
- Stepwise Functionalization : Begin with a pyrrolidine scaffold protected by a tert-butyl carbamate group. Introduce the imidazole moiety via condensation reactions, followed by regioselective bromination at positions 4 and 5 of the imidazole ring. Bromination can be achieved using reagents like NBS (N-bromosuccinimide) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C) to avoid over-bromination .
- Key Challenges : Ensure regioselectivity during bromination; monitor reaction progress via TLC or LC-MS to detect intermediates. Purification via silica gel chromatography or recrystallization is critical to isolate the dibrominated product .
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Analytical Techniques :
- HPLC : Use a C18 column with a gradient elution system (e.g., water/acetonitrile) to assess purity (>95% by area normalization) .
- NMR Spectroscopy : Confirm the tert-butyl group (δ ~1.4 ppm, singlet) and imidazole protons (δ ~7.5–8.5 ppm). 2D NMR (COSY, HSQC) can resolve stereochemistry and connectivity .
- HRMS : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 438.9381 for C₁₂H₁₈Br₂N₃O₂) .
Q. What are the stability considerations for the tert-butyl carbamate protecting group under common reaction conditions?
Methodological Answer:
- Acid Sensitivity : The tert-butyl group is stable under basic conditions but cleaved by strong acids (e.g., TFA) or prolonged exposure to mild acids. Avoid acidic bromination reagents like HBr to prevent deprotection .
- Thermal Stability : Monitor temperatures during reactions (e.g., reflux in THF or DCM) to prevent thermal decomposition (>100°C may degrade the carbamate) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction with Cu-Kα radiation (λ = 1.5418 Å). SHELXTL or SHELXL software packages are ideal for structure solution and refinement .
- Key Parameters : Refine anisotropic displacement parameters for bromine atoms to account for heavy-atom effects. Validate the model using R-factor convergence (<5%) and residual electron density maps .
- Challenges : Crystallize the compound in a non-polar solvent (e.g., hexane/ethyl acetate) to obtain diffraction-quality crystals. Twinning or disorder in the tert-butyl group may require constraints during refinement .
Q. How can researchers optimize the regioselectivity of dibromination on the imidazole ring?
Methodological Answer:
- Mechanistic Insights : Use DFT calculations to predict electron density distribution on the imidazole ring. Bromination typically occurs at positions with higher electron density (e.g., para to electron-donating groups) .
- Experimental Optimization : Screen brominating agents (e.g., Br₂, NBS) and solvents (e.g., DMF, CHCl₃). Kinetic control (low temperature, short reaction time) favors mono-bromination, while thermodynamic control (higher temperature) may drive dibromination .
Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
- Substrate Design : The 4,5-dibromoimidazole moiety can undergo sequential cross-coupling. Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in a mixed solvent system (toluene/ethanol) and base (Na₂CO₃) at 80–100°C .
- Monitoring : Track reaction progress via LC-MS. Isolate intermediates (e.g., mono-coupled products) using preparative HPLC for further functionalization .
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
